(2R,3R,11bS)-Dihydrotetrabenazine D-Val (2R,3R,11bS)-Dihydrotetrabenazine D-Val
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204850
InChI:
SMILES:
Molecular Formula: C₂₄H₃₈N₂O₄
Molecular Weight: 418.57

(2R,3R,11bS)-Dihydrotetrabenazine D-Val

CAS No.:

Cat. No.: VC0204850

Molecular Formula: C₂₄H₃₈N₂O₄

Molecular Weight: 418.57

* For research use only. Not for human or veterinary use.

(2R,3R,11bS)-Dihydrotetrabenazine D-Val -

Specification

Molecular Formula C₂₄H₃₈N₂O₄
Molecular Weight 418.57

Introduction

Chemical Structure and Properties

(2R,3R,11bS)-Dihydrotetrabenazine D-Val is characterized by its specific stereochemical configuration at the 2R, 3R, and 11bS positions of the dihydrotetrabenazine core structure, with a D-valine moiety conjugated to form an ester. The compound possesses the following fundamental properties:

  • Molecular Formula: C₂₄H₃₈N₂O₄

  • Molecular Weight: 418.57 g/mol

  • IUPAC Name: [(2R,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate

  • Structural Features: The molecule contains a 2H-benzo[a]quinolizin core structure with dimethoxy substituents at positions 9 and 10, a 2-methylpropyl group at position 3, and a D-valine ester at position 2

The compound is structurally related to tetrabenazine and its active metabolites, which are known for their role in vesicular monoamine transporter 2 (VMAT2) inhibition.

Stereochemistry and Isomeric Forms

The stereochemistry of dihydrotetrabenazine derivatives plays a crucial role in their pharmacological activities. The (2R,3R,11bS) configuration represents one of eight possible stereoisomers of dihydrotetrabenazine. This specific stereochemical arrangement affects the compound's spatial orientation and, consequently, its interaction with biological targets.

Relation to Other Stereoisomers

Dihydrotetrabenazine exists in several stereoisomeric forms with different spatial arrangements at positions 2, 3, and 11b. The most well-documented isomers include:

Isomer ConfigurationAlternative NomenclatureRelative VMAT2 Affinity
(2R,3R,11bR)(+)-α-HTBZVery High (Ki = 3.96 nM)
(2S,3S,11bS)(−)-α-HTBZVery Low (Ki = 23,700 nM)
(2S,3R,11bR)(+)-β-HTBZModerate (Ki = 13.4 nM)
(2R,3S,11bS)(−)-β-HTBZLow (Ki = 2,460 nM)
(2R,3S,11bR)Moderate (Ki = 71.1 nM)
(2S,3R,11bS)Low
(2R,3R,11bS)Not fully characterized
(2S,3S,11bR)Not fully characterized

The (2R,3R,11bS)-Dihydrotetrabenazine D-Val represents the D-valine ester of the (2R,3R,11bS) dihydrotetrabenazine isomer. The esters of these isomers are often synthesized to improve pharmacokinetic properties, including blood-brain barrier permeability and metabolic stability.

Synthesis and Preparation

The synthesis of (2R,3R,11bS)-Dihydrotetrabenazine D-Val involves a multi-step process, typically starting with tetrabenazine as the primary precursor. The general approach follows several key steps:

General Synthetic Route

  • Reduction of Tetrabenazine: Tetrabenazine, which exists as a racemic mixture of (3R,11bR) and (3S,11bS) isomers, undergoes reduction to form dihydrotetrabenazine isomers .

  • Stereochemical Control: Various methods are employed to control stereochemistry during the reduction process, including:

    • Stereoselective reduction using lithium tri-sec-butyl borohydride ("L-Selectride")

    • Catalytic hydrogenation using catalysts such as Raney nickel or platinum oxide

  • Isomer Separation: The resulting mixture of dihydrotetrabenazine isomers is separated to isolate the desired stereoisomer.

  • D-Valine Conjugation: The isolated dihydrotetrabenazine isomer is then conjugated with D-valine to form the final ester product.

Advanced Synthetic Approaches

For obtaining the specific (2R,3R,11bS) configuration, more sophisticated synthetic routes are often necessary:

  • Dehydration-Rehydration Strategy: This approach involves:

    • Reduction of tetrabenazine to dihydrotetrabenazine

    • Dehydration using agents like phosphorus pentachloride (PCl₅) in non-protic solvents (e.g., dichloromethane) at low temperatures (0-5°C)

    • Formation of an unsaturated intermediate

    • Stereoselective rehydration to obtain the desired stereochemistry

  • Epoxidation-Ring Opening Strategy: This alternative method includes:

    • Formation of a 2,3-epoxide intermediate using meta-chloroperbenzoic acid (MCPBA) and perchloric acid in methanol

    • Reductive ring opening using borane-THF as an electrophilic reducing agent

    • Oxidation and cleavage with hydrogen peroxide in the presence of sodium hydroxide

These sophisticated synthetic approaches allow for the controlled preparation of specific stereoisomers, including the (2R,3R,11bS) configuration.

Pharmacological Activity

VMAT2 Inhibition Mechanism

The primary pharmacological activity of dihydrotetrabenazine derivatives centers around their inhibition of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for the uptake of monoamines (dopamine, serotonin, and norepinephrine) into synaptic vesicles for subsequent release. Inhibition of VMAT2 leads to decreased monoamine storage and release, ultimately affecting neurotransmission.

The effects of VMAT2 inhibition include:

  • Decreased uptake of monoamines into synaptic vesicles

  • Depletion of brain monoamines

  • Induction of physiological responses such as palpebral ptosis, decreased locomotor activity, and increased serum prolactin

Metabolic Considerations

Dihydrotetrabenazine D-Val esters, including the (2R,3R,11bS) configuration, serve as prodrugs that undergo enzymatic hydrolysis to release the active dihydrotetrabenazine moiety. This esterification strategy offers several potential advantages:

  • Improved Bioavailability: The ester form may enhance absorption and distribution.

  • Metabolic Stability: The D-valine moiety might provide protection against rapid metabolic degradation, particularly demethylation at positions 9 and 10, which is a common metabolic pathway for tetrabenazine derivatives .

  • Controlled Release: The ester linkage requires enzymatic cleavage, potentially providing a more gradual release of the active compound.

Analytical Methods for Characterization

Comprehensive characterization of (2R,3R,11bS)-Dihydrotetrabenazine D-Val employs various analytical techniques. These methods are crucial for confirming identity, purity, and stereochemical configuration.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR provide essential structural information about the compound, helping confirm its chemical structure and stereochemical configuration .

  • Mass Spectrometry (MS): This technique confirms the molecular weight and can provide fragmentation patterns characteristic of the compound's structure .

  • Infrared Spectroscopy (IR): IR analysis helps identify functional groups present in the molecule, including the ester linkage and amino group .

Chromatographic Methods

  • Chiral High-Performance Liquid Chromatography (HPLC): This method is particularly important for separating and identifying different stereoisomers of dihydrotetrabenazine derivatives .

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This combined technique provides both separation and identification capabilities, crucial for analyzing the compound in complex biological matrices .

X-ray Crystallography

X-ray crystallography represents the gold standard for determining absolute stereochemical configuration. This technique has been applied to various dihydrotetrabenazine derivatives to confirm their three-dimensional structures and absolute configurations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator